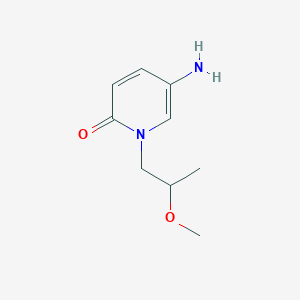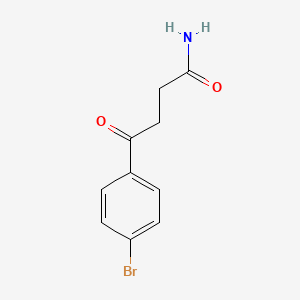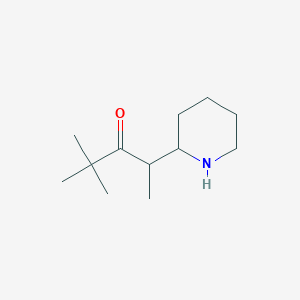
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two methyl groups and an oxoacetaldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a suitable nucleophile to yield the desired oxoacetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-oxoacetaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
相似化合物的比较
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-1-propanone: This compound shares the cyclopropyl ring structure but differs in the functional group attached to the ring.
1R-cis-Dibromovinyl-2,2-dimethylcyclopropane: Another similar compound with a cyclopropyl ring and different substituents, used in the synthesis of heterocyclic compounds.
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
2-(2,2-dimethylcyclopropyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(7)6(9)4-8/h4-5H,3H2,1-2H3 |
InChI 键 |
AOFZFPOJLIFIMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1C(=O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)



![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)


![8-hydroxy-2,2-dimethyl-2H-benzo[g]chromene-5,10-dione](/img/structure/B13061651.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)

![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)
![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
